Cas no 55246-62-3 (N-benzyl-N-(2-phenylethyl)carbamoyl chloride)

N-Benzyl-N-(2-phenylethyl)carbamoyl chloride is a versatile carbamoyl chloride derivative used primarily as an intermediate in organic synthesis. Its reactive carbonyl chloride group enables efficient acylation reactions, making it valuable for constructing amides, ureas, and other nitrogen-containing compounds. The benzyl and phenylethyl substituents enhance its solubility in organic solvents, facilitating handling in various reaction conditions. This compound is particularly useful in medicinal chemistry and peptide research, where it serves as a key building block for introducing protected amine functionalities. Its stability under controlled conditions ensures reliable performance in multi-step synthetic routes. Proper storage under inert atmosphere is recommended to maintain reactivity.
N-benzyl-N-(2-phenylethyl)carbamoyl chloride structure
55246-62-3 structure
Product Name:N-benzyl-N-(2-phenylethyl)carbamoyl chloride
CAS No:55246-62-3
MF:C16H16ClNO
MW:273.757343292236
CID:6783772
PubChem ID:139604175
Update Time:2025-05-21

N-benzyl-N-(2-phenylethyl)carbamoyl chloride Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-N-(2-phenylethyl)carbamoyl chloride
    • EN300-39914080
    • 55246-62-3
    • Inchi: 1S/C16H16ClNO/c17-16(19)18(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2
    • InChI Key: KIRAFMVAYJQONQ-UHFFFAOYSA-N
    • SMILES: ClC(N(CC1C=CC=CC=1)CCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 273.0920418g/mol
  • Monoisotopic Mass: 273.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 20.3Ų

N-benzyl-N-(2-phenylethyl)carbamoyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
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55246-62-3 95%
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$284.00 2024-04-29
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Aaron
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Additional information on N-benzyl-N-(2-phenylethyl)carbamoyl chloride

Recent Advances in the Application of N-benzyl-N-(2-phenylethyl)carbamoyl chloride (CAS: 55246-62-3) in Chemical Biology and Pharmaceutical Research

N-benzyl-N-(2-phenylethyl)carbamoyl chloride (CAS: 55246-62-3) is a versatile chemical reagent that has garnered significant attention in recent years due to its applications in chemical biology and pharmaceutical research. This compound, characterized by its carbamoyl chloride functional group, serves as a key intermediate in the synthesis of various bioactive molecules, including peptide derivatives and small-molecule inhibitors. Recent studies have explored its utility in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of N-benzyl-N-(2-phenylethyl)carbamoyl chloride as a building block for the synthesis of novel covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). The researchers demonstrated that the carbamoyl chloride moiety facilitates the formation of a covalent bond with the catalytic cysteine residue of Mpro, leading to potent inhibition of viral replication. This finding underscores the potential of this reagent in the design of antiviral therapeutics.

In another recent investigation, scientists utilized N-benzyl-N-(2-phenylethyl)carbamoyl chloride to develop a series of urea-based compounds with activity against neurodegenerative diseases. The study, published in ACS Chemical Neuroscience, revealed that these compounds exhibited promising neuroprotective effects in cellular models of Alzheimer's disease. The carbamoyl chloride group was instrumental in introducing the urea pharmacophore, which is known to enhance blood-brain barrier permeability and target engagement.

Beyond its role in drug discovery, N-benzyl-N-(2-phenylethyl)carbamoyl chloride has also been employed in chemical biology for the selective labeling of proteins. A 2022 report in Chemical Communications described its use in the development of activity-based probes (ABPs) for serine hydrolases. The probes, derived from this reagent, enabled the profiling of enzyme activities in complex biological samples, providing insights into disease mechanisms and potential therapeutic targets.

Despite its utility, challenges remain in the handling and storage of N-benzyl-N-(2-phenylethyl)carbamoyl chloride due to its reactivity and sensitivity to moisture. Recent advancements in synthetic methodologies have addressed some of these issues, with researchers developing more stable derivatives and improved protocols for its use in aqueous environments. These innovations are expected to expand the applications of this reagent in both academic and industrial settings.

In conclusion, N-benzyl-N-(2-phenylethyl)carbamoyl chloride (CAS: 55246-62-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in synthesizing bioactive molecules, coupled with recent advancements in its application, positions it as a critical reagent for future drug discovery and mechanistic studies. Ongoing research is likely to uncover additional roles for this compound, further solidifying its importance in the field.

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